Furan-2-Carbonyl Amino Benzoic Acids: A Privileged Scaffold for Novel Therapeutics
Furan-2-Carbonyl Amino Benzoic Acids: A Privileged Scaffold for Novel Therapeutics
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furan-2-carbonyl amino benzoic acid core represents a versatile and "privileged" scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this molecular framework, moving beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and mechanistic pathways. We will explore the synthesis, mechanisms of action, and key experimental validation protocols for these compounds in several critical therapeutic areas, including oncology, inflammation, infectious diseases, and hypoxia-mediated conditions. This document is structured to serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel drug candidates based on this promising chemical structure.
The Furan-Amino Benzoic Acid Scaffold: An Introduction
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π–π stacking interactions make it an invaluable building block in drug design.[1] When coupled with an amino benzoic acid moiety, the resulting furan-2-carbonyl amino benzoic acid structure gains additional points for molecular interaction, creating a scaffold with significant potential for high-affinity binding to a diverse range of biological targets.[2] This structural versatility has led to the exploration of its derivatives across multiple therapeutic domains, including as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5]
Core Synthesis Strategies
The synthesis of furan-2-carbonyl amino benzoic acid derivatives is typically achieved through standard amide bond formation. A common and robust method involves the activation of furan-2-carboxylic acid, followed by coupling with an appropriate aminobenzoic acid.
General Synthesis Workflow
A frequently employed method uses a coupling agent like 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, which then readily reacts with the amine.[6]
Caption: General workflow for synthesizing furan-2-carbonyl amino benzoic acids.
Experimental Protocol: Synthesis of 3-(Furan-2-carboxamido)benzoic Acid[6]
-
Activation: Dissolve furan-2-carboxylic acid (0.9 mmol) and 1,1'-carbonyldiimidazole (CDI) (1.34 mmol) in tetrahydrofuran (THF, 2 mL) in a round-bottom flask.
-
Heat the mixture at 45°C for 2 hours to form the reactive acylimidazole intermediate.
-
Coupling: Add 3-aminobenzoic acid (1.16 mmol) to the flask.
-
Continue heating the reaction mixture at 45°C for an additional 20 hours.
-
Work-up: After cooling, remove the THF under vacuum. Redissolve the crude material in ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with aqueous solutions of 10% NaHCO₃ and 10% HCl.
-
Purification: Dry the organic phase with Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the final compound.[6]
Therapeutic Applications & Mechanisms
The versatility of the scaffold allows it to target distinct pathways involved in a range of pathologies.
Anti-inflammatory and Analgesic Activity
Derivatives of this scaffold have shown significant potential in mitigating inflammation and pain.[3][7] The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanism of Action: COX Inhibition COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Furan amino acid derivatives can act as inhibitors of these enzymes, reducing the production of prostaglandins and thereby exerting an anti-inflammatory effect.[8]
Caption: Inhibition of the COX pathway by furan amino acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) This is a standard in vivo model to assess acute inflammation.[9]
-
Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic) This model evaluates peripheral analgesic activity by inducing visceral pain.[9][10]
-
Acclimatization & Grouping: Use mice and group them similarly to the paw edema model.
-
Compound Administration: Administer test compounds, a standard drug (e.g., Aspirin), and vehicle 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition compared to the vehicle control.
Anticancer Activity
Several furan derivatives have demonstrated potent antiproliferative effects against various human tumor cell lines.[4][11] The mechanisms often involve the modulation of critical cell signaling pathways that govern cell growth, proliferation, and survival.
Mechanism of Action: PI3K/Akt and Wnt/β-catenin Pathway Suppression Research indicates that certain furan derivatives can exert their anticancer effects by promoting the activity of the tumor suppressor PTEN.[4] Active PTEN suppresses the PI3K/Akt pathway, a key driver of cell survival and proliferation, and the Wnt/β-catenin pathway, which is crucial for cell fate determination and growth.[4]
Caption: Anticancer mechanism via PTEN activation and pathway suppression.
Table 1: In Vitro Antiproliferative Activity of Furan Derivatives
| Compound ID | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Compound 1 | HeLa | 0.08 | [4] |
| Compound 24 | HeLa | 4.49 | [4] |
| Compound 24 | SW620 | Potent | [4] |
| Compound 4e | C6 glioma | 12.1 | [11] |
Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antibiofilm Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Furan-2-carboxamides have emerged as promising candidates, particularly for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria like Pseudomonas aeruginosa.[6]
Mechanism of Action: Quorum Sensing Inhibition Biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In P. aeruginosa, the LasR protein is a key QS receptor. Furan-2-carboxamides are thought to act as antagonists, binding to the LasR cavity and preventing the activation of downstream genes required for biofilm production.[6]
Caption: Inhibition of bacterial biofilm formation via LasR antagonism.
Experimental Protocol: Crystal Violet Biofilm Assay [6]
-
Bacterial Culture: Grow a bacterial culture (e.g., P. aeruginosa) overnight in a suitable broth (e.g., Luria-Bertani).
-
Treatment Setup: In a 96-well microtiter plate, add fresh broth containing sub-lethal concentrations of the test compounds. Add the bacterial culture diluted to a starting OD₆₀₀ of ~0.05. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Discard the planktonic (free-floating) culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Final Wash & Solubilization: Discard the stain and wash the wells thoroughly with water until the control wells are colorless. Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound stain.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Modulation of Hypoxia-Inducible Factor (HIF) Signaling
Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen levels. Exogenous activation of HIF can be therapeutic for ischemic diseases. Furan-2-carbonyl amino acid derivatives have been identified as inhibitors of Factor Inhibiting HIF-1 (FIH-1), an enzyme that suppresses HIF activity.[14]
Mechanism of Action: FIH-1 Inhibition Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by two types of enzymes: Prolyl Hydroxylase Domain proteins (PHDs) and FIH-1. PHD hydroxylation leads to degradation, while FIH-1 hydroxylation prevents HIF-α from interacting with transcriptional coactivators. By inhibiting FIH-1, furan derivatives allow HIF-α to remain active even under normoxic conditions, leading to the transcription of protective anti-hypoxic genes.[14]
Caption: HIF-1α activation via selective inhibition of the FIH-1 enzyme.
Experimental Protocol: HIF-Responsive Element (HRE) Luciferase Reporter Assay [14]
-
Cell Transfection: Use a cell line (e.g., human neuroblastoma SK-N-BE(2)c) and transiently transfect the cells with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the HIF-responsive element (HRE). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding & Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow them to attach, then treat with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 18-24 hours under normoxic conditions (21% O₂).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity (driven by HRE) and the Renilla luciferase activity (constitutive control) sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine the fold-induction of HRE promoter activity.
Future Perspectives and Conclusion
The furan-2-carbonyl amino benzoic acid scaffold is a rich source of biologically active molecules with significant therapeutic potential. The diverse applications, from anti-inflammatory and anticancer to antimicrobial and HIF activation, underscore its privileged nature in medicinal chemistry. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and benzoic acid rings to optimize potency and selectivity for specific targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
In Vivo Efficacy: Advancing promising compounds from in vitro assays to more complex in vivo animal models of disease to validate their therapeutic potential.
-
Target Deconvolution: For compounds with novel activities, identifying the precise molecular targets and elucidating unknown mechanisms of action.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore the full potential of this versatile scaffold and develop the next generation of targeted therapeutics.
References
-
Guzmán-Cárdenas, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules. Available at: [Link]
-
Yamamoto, T., et al. (2020). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules. Available at: [Link]
-
Srivastava, S. K., et al. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
-
Mousavi, S. M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Li, J., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
-
Adarsha, H. J., et al. (2021). IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. Available at: [Link]
-
Viegas-Junior, C., et al. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed. Available at: [Link]
-
Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
-
Kumar, D., & Kumar, N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Chandrashekarachar, D., et al. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]
-
Naz, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. Available at: [Link]
-
Connor, D. T., et al. (1985). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. PubMed. Available at: [Link]
-
Hamelin-Morrissette, J., et al. (2020). Biomolecular study and conjugation of two para-aminobenzoic acid derivatives with serum proteins: drug binding efficacy and protein delivery. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Maciąg-Dorszyńska, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules. Available at: [Link]
-
Liu, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]
-
Huang, G., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]
-
Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Available at: [Link]
- Sunshine, A., & Laska, E. M. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
-
da Silva, G. P., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available at: [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
-
Farooq, M., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. Available at: [Link]
-
Gaballah, H., et al. (2021). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology. Available at: [Link]
-
Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Zare-Shahneh, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ResearchGate. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 13. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 14. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
